molecular formula C12H14FNO2 B13509966 3-Fluoro-4-(4-piperidyl)benzoic Acid

3-Fluoro-4-(4-piperidyl)benzoic Acid

Cat. No.: B13509966
M. Wt: 223.24 g/mol
InChI Key: WFXYJPLYUCVUOH-UHFFFAOYSA-N
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Description

3-fluoro-4-(piperidin-4-yl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a fluorine atom and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the fluorine atom and the piperidine ring imparts unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(piperidin-4-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzoic acid and piperidine.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-fluoro-4-(piperidin-4-yl)benzoic acid may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Using automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(piperidin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in the formation of various substituted benzoic acids.

Scientific Research Applications

3-fluoro-4-(piperidin-4-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(piperidin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzoic acid: Shares the benzoic acid core but lacks the piperidine ring.

    3-fluoro-4-nitrobenzoic acid: Contains a nitro group instead of the piperidine ring.

    4-(piperidin-4-yl)benzoic acid: Lacks the fluorine atom.

Uniqueness

3-fluoro-4-(piperidin-4-yl)benzoic acid is unique due to the combination of the fluorine atom and the piperidine ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s reactivity, stability, and potential biological activities compared to its analogs.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

3-fluoro-4-piperidin-4-ylbenzoic acid

InChI

InChI=1S/C12H14FNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16)

InChI Key

WFXYJPLYUCVUOH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

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